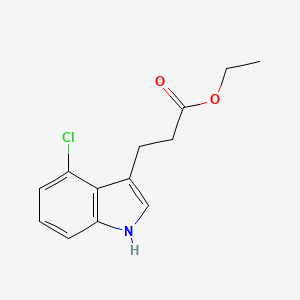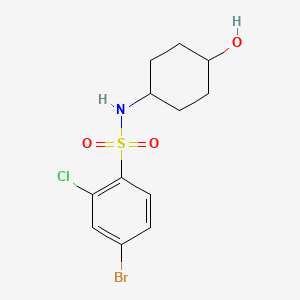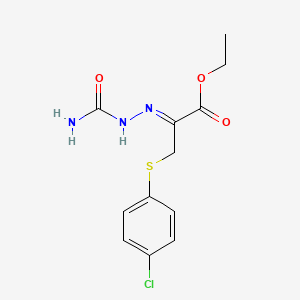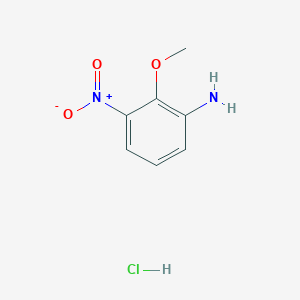![molecular formula C12H7Cl2F3N4O2 B13722420 3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)
3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, hydroxy, oxo, and trifluoromethyl groups attached to a bipyridine core. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a bipyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The hydroxy and oxo groups are then introduced via oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxy derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dichloro-5-trifluoromethylpyridine: Another compound with similar functional groups but a different core structure.
3,5-dichloro-2-hydroxybenzenesulfonic acid sodium salt: Shares the dichloro and hydroxy groups but has a different overall structure and properties.
Uniqueness
What sets 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide apart is its bipyridine core, which provides a unique scaffold for further functionalization. This core structure, combined with the presence of multiple reactive groups, makes it a versatile and valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H7Cl2F3N4O2 |
|---|---|
Molekulargewicht |
367.11 g/mol |
IUPAC-Name |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) |
InChI-Schlüssel |
SLSNSMOXUDATSX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N\O)/N)Cl)C(F)(F)F |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)





![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)




